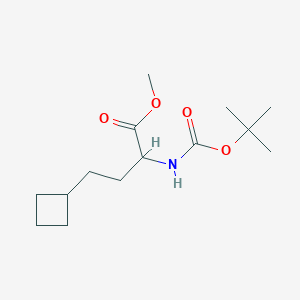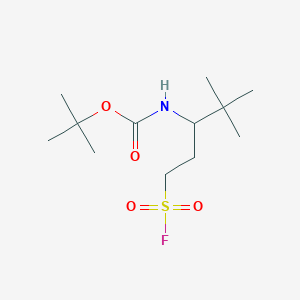
3-(2-Fluoropropan-2-yl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoropropan-2-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C7H13FO It is a cyclobutanol derivative where a fluoropropyl group is attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoropropan-2-yl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction where an alkoxide anion generated from a fluorinated alcohol replaces a halogen atom on a cyclobutane precursor . This reaction typically requires the use of a strong base such as sodium hydride (NaH) and is carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic strategies but on a larger scale. The process would likely be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(2-Fluoropropan-2-yl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would produce a more saturated alcohol.
科学的研究の応用
3-(2-Fluoropropan-2-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(2-Fluoropropan-2-yl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 3-(2-Fluorophenyl)cyclobutan-1-ol
- 1-(Propan-2-yl)cyclobutan-1-ol
Uniqueness
3-(2-Fluoropropan-2-yl)cyclobutan-1-ol is unique due to the presence of both a fluorine atom and a cyclobutane ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
特性
分子式 |
C7H13FO |
|---|---|
分子量 |
132.18 g/mol |
IUPAC名 |
3-(2-fluoropropan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H13FO/c1-7(2,8)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3 |
InChIキー |
JCKCEFPOARETOH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CC(C1)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



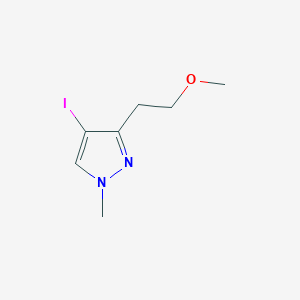
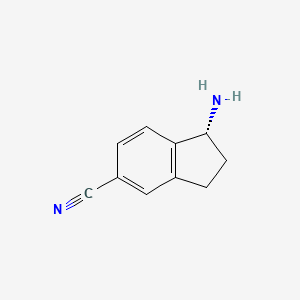
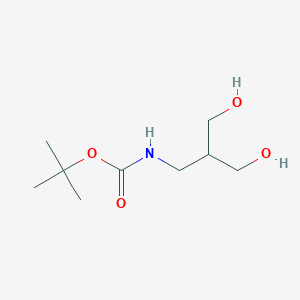
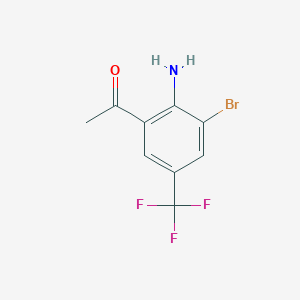
![N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide](/img/structure/B12949476.png)



